![molecular formula C9H8N2O4S B14304463 Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate CAS No. 114675-88-6](/img/structure/B14304463.png)
Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate is an organic compound characterized by the presence of a nitrophenyl group, a sulfanyl group, and an iminoacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate typically involves the reaction of 2-nitrothiophenol with methyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group of 2-nitrothiophenol attacks the carbon atom of the methyl chloroacetate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group can form covalent bonds with nucleophilic sites in biological molecules. These interactions can lead to the modulation of biological pathways and the exertion of biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl {[(2-nitrophenyl)sulfanyl]imino}acetate: Characterized by the presence of a nitrophenyl group, a sulfanyl group, and an iminoacetate moiety.
Methyl {[(2-aminophenyl)sulfanyl]imino}acetate: Similar structure but with an amino group instead of a nitro group.
Methyl {[(2-chlorophenyl)sulfanyl]imino}acetate: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
This compound is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the nitrophenyl and sulfanyl groups makes this compound a versatile intermediate in organic synthesis and a valuable molecule for scientific research.
Eigenschaften
CAS-Nummer |
114675-88-6 |
|---|---|
Molekularformel |
C9H8N2O4S |
Molekulargewicht |
240.24 g/mol |
IUPAC-Name |
methyl 2-(2-nitrophenyl)sulfanyliminoacetate |
InChI |
InChI=1S/C9H8N2O4S/c1-15-9(12)6-10-16-8-5-3-2-4-7(8)11(13)14/h2-6H,1H3 |
InChI-Schlüssel |
DUSBKQCJKYUQQL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=NSC1=CC=CC=C1[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



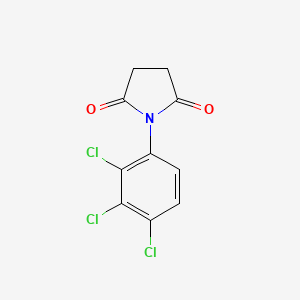
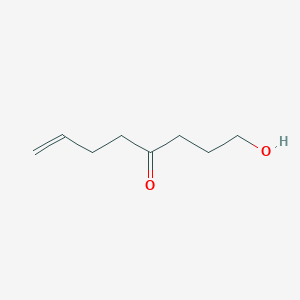
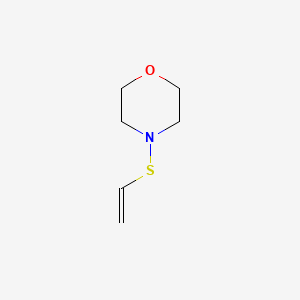
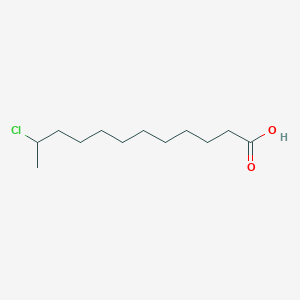
![2,2'-Disulfanediylbis[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole]](/img/structure/B14304420.png)
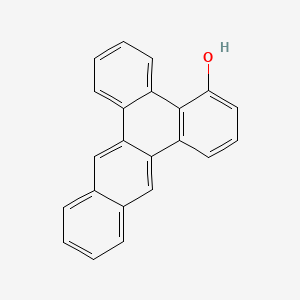
![4-[(2-Hydroxyethyl)amino]butan-2-ol](/img/structure/B14304439.png)
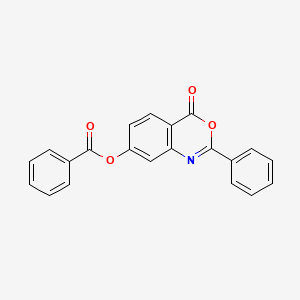
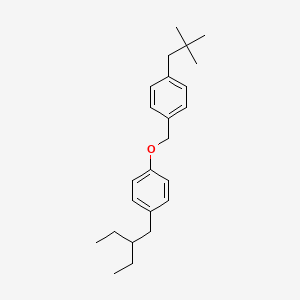
![1,1,1-Trifluoro-3-[(nonan-2-yl)sulfanyl]butan-2-one](/img/structure/B14304449.png)
![2-[[(E)-hydrazinylidenemethyl]carbamoyl]benzoic acid](/img/structure/B14304456.png)
![Dimethyl[2-(methylselanyl)phenyl]arsane](/img/structure/B14304459.png)
![5-Methyl-2-phenyl-N-[3-(piperidin-1-yl)propyl]hexan-1-amine](/img/structure/B14304460.png)
